molecular formula C12H18N2O2 B2536904 N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide CAS No. 2411196-34-2

N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide

Cat. No.: B2536904
CAS No.: 2411196-34-2
M. Wt: 222.288
InChI Key: ZHNBHIIGVKUIIJ-UHFFFAOYSA-N
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Description

N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide is a synthetic compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The resulting intermediate can then be further functionalized to introduce the but-2-ynamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized pyrrolidine derivative, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a drug candidate.

    Medicine: Its derivatives might be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture.

Uniqueness

N-(4,4-Diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical properties and potential reactivity compared to other pyrrolidine derivatives. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

N-(4,4-diethyl-2-oxopyrrolidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-7-9(15)14-10-11(16)13-8-12(10,5-2)6-3/h10H,5-6,8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNBHIIGVKUIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC(=O)C1NC(=O)C#CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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